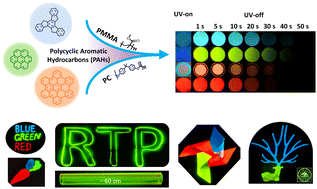A processable, scalable, and stable full-color ultralong afterglow system based on heteroatom-free hydrocarbon doped polymers†
Materials Horizons Pub Date: 2022-10-23 DOI: 10.1039/D2MH00998F
Abstract
Although room-temperature phosphorescence (RTP) organic materials are a widely-studied topic especially popular in recent decades, long-lived RTP able to fulfil broad time-resolved application requirements reliably, are still rare. Polymeric materials doped with phosphorescent chromophores generally feature high productivity and diverse applications, compared with their crystalline counterparts. This study proves that pure polycyclic aromatic hydrocarbons (PAHs) may even outperform chromophores containing hetero- or heavy-atoms. Full-color (blue, green, orange and red) polymer–PAHs with lifetimes >5000 ms under ambient conditions are constructed, which provide impressive values compared to the widely reported polymer-based RTP materials in the respective color regions. The polymer–PAHs could be fabricated on a large-scale using various methods (solution, melt and in situ polymerization), be processed into diverse forms (writing ink, fibers, films, and complex 3D architectures), and be used in a range of applications (anti-counterfeiting, information storage, and oxygen sensors). Plus their environmental (aqueous) stability makes the polymer–PAHs a promising option to expand the portfolio of organic RTPs.


Recommended Literature
- [1] A novel green chemistry gelation method for polyvinyl pyrrolidone (PVP) and dimethylpolysiloxane (silicone): microwave-induced in-liquid-plasma†
- [2] Three-dimensional graphene encapsulated Ag–ZnFe2O4 flower-like nanocomposites with enhanced photocatalytic degradation of enrofloxacin†
- [3] Simultaneous detection of three gynecological tumor biomarkers in clinical serum samples using an ICP-MS-based magnetic immunoassay
- [4] The evaluation of the chemical quality and UV overall components dissolution consistency of Flos Chrysanthemi Indici preparation†
- [5] A thermally induced fluorescence enhancement strategy for efficient all-inorganic rubidium manganese halide†
- [6] Apparatus
- [7] Photochemical control of bacterial gene expression based on trans encoded genetic switches†
- [8] Oxidation reactions of a versatile, two-coordinate, acyclic iminosiloxysilylene†
- [9] Improvement of the catalytic stability of molybdenum carbide via encapsulation within carbon nanotubes in dry methane reforming†
- [10] Early stages of insulin fibrillogenesis examined with ion mobility mass spectrometry and molecular modelling†

Journal Name:Materials Horizons
Research Products
-
CAS no.: 107-61-9
-
CAS no.: 59-23-4
-
CAS no.: 89-69-0
-
2-Fluoro-4-methoxybenzaldehyde
CAS no.: 331-64-6
-
CAS no.: 67-47-0
-
N-(2-Cyanoethyl)-N-methylaniline
CAS no.: 94-34-8
-
CAS no.: 2463-53-8









